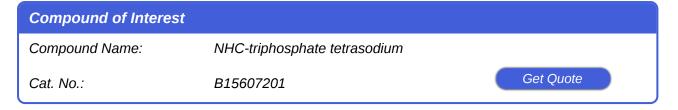


Application Note: Quantification of N-hydroxycytidine Triphosphate (NHC-TP) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

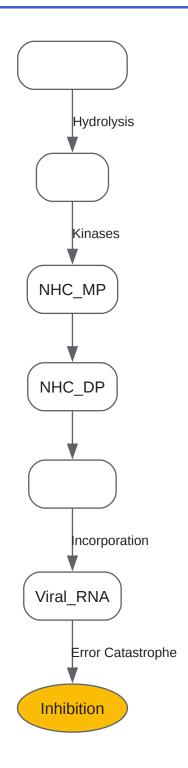
Introduction

N-hydroxycytidine (NHC) is the primary circulating metabolite of the antiviral prodrug molnupiravir. Intracellularly, NHC is phosphorylated to its active form, NHC-triphosphate (NHC-TP), which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to an accumulation of mutations and suppression of viral replication.[1] Accurate and sensitive quantification of the bioactive NHC-TP in biological matrices is crucial for pharmacokinetic studies and for understanding the intracellular persistence of the active metabolite, which is vital for drug development and clinical trial support.[2] This application note provides a detailed protocol for the quantification of NHC-TP in peripheral blood mononuclear cell (PBMC) lysates using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

Metabolic Pathway of Molnupiravir

Molnupiravir undergoes rapid hydrolysis in vivo to form NHC. Subsequently, intracellular kinases phosphorylate NHC to its active triphosphate form, NHC-TP.[1] This active metabolite is then incorporated into the viral RNA, leading to the inhibition of viral replication.







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